4-Nitrophenyl formate

Description

The exact mass of the compound 4-Nitrophenyl formate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenyl formate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl formate including the price, delivery time, and more detailed information at info@benchchem.com.

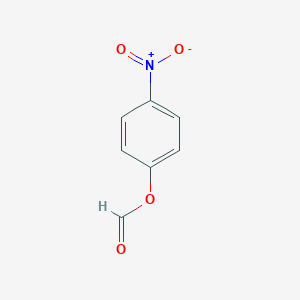

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXRKQFZXJSHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062026 | |

| Record name | Formic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1865-01-6 | |

| Record name | 4-Nitrophenyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1865-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl Formate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 4-nitrophenyl formate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this reagent in their work. This document includes a summary of its key chemical and physical properties, detailed experimental protocols for its common applications, and visualizations of its principal reaction mechanisms.

Core Chemical Properties

4-Nitrophenyl formate (PNPF) is a chemical compound with the formula C₇H₅NO₄.[1] It is the ester of formic acid and 4-nitrophenol. It is primarily used as a formylating agent, particularly in the protection of amino groups in peptide synthesis and other organic transformations. The presence of the electron-withdrawing nitro group makes the 4-nitrophenoxy group a good leaving group, facilitating nucleophilic acyl substitution reactions.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of 4-nitrophenyl formate.

| Property | Value |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol [1] |

| Melting Point | 71-74 °C |

| Boiling Point | 279 °C at 760 mmHg |

| Density | 1.363 g/cm³ |

| Solubility | Soluble in dichloromethane. Hydrolyzes in water. |

| Appearance | Off-white solid |

| CAS Number | 1865-01-6[1] |

Stability and Handling

4-Nitrophenyl formate is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. It is incompatible with strong acids, strong bases, and strong oxidizing agents. Upon decomposition, it can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this compound to avoid skin and eye irritation.

Key Experimental Protocols

This section provides detailed methodologies for two key applications of 4-nitrophenyl formate: the study of its hydrolysis kinetics and its use in the N-formylation of amino acids.

Kinetic Analysis of 4-Nitrophenyl Formate Hydrolysis via UV-Vis Spectroscopy

This protocol describes the monitoring of the hydrolysis of 4-nitrophenyl formate by observing the formation of the 4-nitrophenolate ion, which has a strong absorbance at approximately 400-405 nm under alkaline conditions.

Materials:

-

4-Nitrophenyl formate

-

Buffer solution (e.g., phosphate or borate buffer, pH adjusted to the desired value)

-

Spectrophotometer capable of measuring absorbance at 400-405 nm

-

Temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-nitrophenyl formate in a dry, inert organic solvent (e.g., acetonitrile or dioxane) at a concentration of approximately 10 mM.

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the 4-nitrophenolate ion (typically around 400-405 nm). Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

-

Reaction Initiation: In a quartz cuvette, place the desired volume of the pre-warmed buffer solution.

-

To initiate the reaction, add a small, precise volume of the 4-nitrophenyl formate stock solution to the cuvette. The final concentration of the ester should be significantly lower than that of the buffer to ensure pseudo-first-order conditions.

-

Data Acquisition: Immediately after adding the ester, start monitoring the absorbance at the chosen wavelength over time. Record data at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

-

Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

N-Formylation of an Amino Acid

This protocol provides a general procedure for the protection of the amino group of an amino acid using 4-nitrophenyl formate.

Materials:

-

Amino acid

-

4-Nitrophenyl formate

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolution of Amino Acid: Dissolve the amino acid in the anhydrous solvent in the reaction vessel. If the amino acid is not readily soluble, a co-solvent or a salt form of the amino acid may be used.

-

Addition of Base: Add the base to the amino acid solution. The amount of base should be sufficient to deprotonate the amino group and neutralize the 4-nitrophenol byproduct.

-

Addition of Formylating Agent: Slowly add a solution of 4-nitrophenyl formate in the same anhydrous solvent to the reaction mixture with stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the reaction mixture is typically quenched with water or a dilute aqueous acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-formylated amino acid.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving 4-nitrophenyl formate.

Caption: Hydrolysis mechanism of 4-nitrophenyl formate.

Caption: Aminolysis (formylation) mechanism with a primary amine.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitrophenyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 4-nitrophenyl formate, a key reagent in various chemical transformations. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to produce high-purity 4-nitrophenyl formate efficiently and safely.

Synthesis of 4-Nitrophenyl Formate

The primary route for the synthesis of 4-nitrophenyl formate involves the esterification of 4-nitrophenol with a suitable formylating agent. Two common and effective methods are detailed below.

Method 1: Using a Mixed Anhydride of Formic Acid and Acetic Anhydride

This widely used method generates acetic formic anhydride in situ, which then acts as the formylating agent for 4-nitrophenol.

-

Preparation of the Formylating Agent: In a fume hood, combine formic acid (2.0 eq.) and acetic anhydride (1.5 eq.) in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the mixed anhydride.

-

Reaction with 4-Nitrophenol: To the freshly prepared mixed anhydride, add 4-nitrophenol (1.0 eq.) portion-wise while maintaining the temperature below 40°C.

-

Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether and ethyl acetate.[1]

-

Work-up: Once the reaction is complete (typically within 2-4 hours), quench the reaction by carefully adding the mixture to a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-nitrophenyl formate.

Method 2: Using Dicyclohexylcarbodiimide (DCC) as a Coupling Agent

This method utilizes dicyclohexylcarbodiimide (DCC) to facilitate the direct esterification of 4-nitrophenol with formic acid.

-

Reactant Setup: In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq.) and formic acid (1.2 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Addition of DCC: Cool the solution to 0°C in an ice bath. Slowly add a solution of DCC (1.1 eq.) in the same solvent to the reaction mixture with constant stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

-

Removal of DCU: Filter the reaction mixture to remove the precipitated DCU.

-

Work-up: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 4-Nitrophenyl Formate

Purification of the crude 4-nitrophenyl formate is crucial to obtain a product of high purity suitable for subsequent applications. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: Test the solubility of the crude 4-nitrophenyl formate in various solvents to find a suitable one. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Common solvent systems to test include mixtures of a polar solvent and a non-polar solvent, such as ethyl acetate/hexane or acetone/water.[2][3]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[3]

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography

Silica gel column chromatography is a highly effective method for purifying 4-nitrophenyl formate, especially for removing closely related impurities.[1]

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).

-

Sample Loading: Dissolve the crude 4-nitrophenyl formate in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common eluent for aryl formates is a gradient of petroleum ether and ethyl acetate.[1] The separation can be monitored by TLC.

-

Fraction Collection: Collect the fractions containing the pure 4-nitrophenyl formate.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of 4-nitrophenyl formate.

Table 1: Synthesis Methods and Reported Yields

| Method | Formylating Agent | Coupling Agent/Activator | Typical Yield (%) | Reference |

| 1 | Formic Acid | Acetic Anhydride | ~71% | [4] |

| 2 | Formic Acid | Dicyclohexylcarbodiimide (DCC) | - | General Method |

Table 2: Physical and Spectroscopic Data of 4-Nitrophenyl Formate

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [5][6] |

| Molecular Weight | 167.12 g/mol | [5][6] |

| Appearance | White to pale yellow crystalline solid | [7] |

| Melting Point | 71-74 °C | [4] |

| Solubility | Soluble in dichloromethane | [5] |

| Purity (by HPLC) | ≥97.5% - ≥98% | [7][8] |

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-nitrophenyl formate.

Caption: General workflow for synthesis and purification.

Logical Relationship of Purification Techniques

This diagram shows the logical steps involved in purifying the crude product.

Caption: Decision-based purification workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Home Page [chem.ualberta.ca]

- 4. 4-Nitrophenyl formate | CAS#:1865-01-6 | Chemsrc [chemsrc.com]

- 5. 4-Nitrophenyl formate, 98% | Fisher Scientific [fishersci.ca]

- 6. 4-Nitrophenyl formate | C7H5NO4 | CID 74628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Nitrophenyl formate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. organomation.com [organomation.com]

The Lynchpin of Acylation: A Technical Guide to the Mechanism of 4-Nitrophenyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and bioconjugation, the precise and efficient formation of amide, ester, and thioester bonds is paramount. Among the arsenal of acylating agents, 4-nitrophenyl formate (4-NPF) and its activated ester analogues have carved a significant niche. Their utility stems from a delicate balance of reactivity and selectivity, underpinned by the exceptional leaving group ability of the 4-nitrophenoxide anion. This technical guide provides an in-depth exploration of the mechanism of action of 4-nitrophenyl formate in acylation reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Core Mechanism of Acylation

The efficacy of 4-nitrophenyl formate as an acylating agent is fundamentally attributed to the electron-withdrawing nature of the nitro group on the phenyl ring. This inductive effect significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the 4-nitrophenoxide ion is a remarkably stable leaving group, a consequence of resonance stabilization of the negative charge across the aromatic ring and the nitro group.

The generally accepted mechanism for the acylation of a nucleophile (e.g., an amine, alcohol, or thiol) by 4-nitrophenyl formate proceeds through a two-step nucleophilic acyl substitution pathway involving a tetrahedral intermediate.

-

Nucleophilic Attack: The nucleophile, possessing a lone pair of electrons, attacks the electrophilic carbonyl carbon of the 4-nitrophenyl formate. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond reforms, and the 4-nitrophenoxide anion is expelled as the leaving group. The stability of this anion is a key driving force for the reaction to proceed to completion.

The release of the 4-nitrophenoxide anion, which is intensely yellow in color, provides a convenient method for monitoring the progress of the reaction spectrophotometrically, with a characteristic absorbance maximum around 400-413 nm in aqueous basic solutions.[1][2]

Signaling Pathway of Acylation

Caption: Mechanism of acylation using 4-nitrophenyl formate.

Quantitative Data Presentation

The efficiency of acylation using 4-nitrophenyl esters is evident in the high yields achieved under mild reaction conditions. The following table summarizes the acylation of benzylamine with radiolabelled 4-nitrophenyl esters at varying concentrations.

| Substrate | Acylating Agent | Nucleophile Concentration (mM) | Reaction Time (min) | Yield (%) | Reference |

| Benzylamine | [¹⁸F]4-Nitrophenyl benzoate | 9.2 | 10 | 93-100 | [3] |

| Benzylamine | [¹⁸F]4-Nitrophenyl benzoate | 0.14 | 10 | 5-13 | [3] |

| Benzylamine | [¹⁸F]6-Nitronicotinic acid 4-nitrophenyl ester | 9.2 | 10 | 93-100 | [3] |

| Benzylamine | [¹⁸F]6-Nitronicotinic acid 4-nitrophenyl ester | 0.14 | 10 | 5-13 | [3] |

Experimental Protocols

General Protocol for the Acylation of a Primary Amine with 4-Nitrophenyl Formate

This protocol describes a general procedure for the N-formylation of a primary amine using 4-nitrophenyl formate.

Materials:

-

Primary amine (e.g., benzylamine)

-

4-Nitrophenyl formate

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve 4-nitrophenyl formate (1.05 equivalents) in a minimal amount of anhydrous DCM.

-

Add the 4-nitrophenyl formate solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by the appearance of a yellow color due to the formation of the 4-nitrophenoxide anion and can be confirmed by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-formylated amine.

Spectrophotometric Assay for Monitoring Acylation

The release of the 4-nitrophenolate anion can be quantified to determine reaction kinetics.

Materials:

-

Reaction mixture from the acylation protocol

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Appropriate buffer solution (if the reaction is conducted in an aqueous environment)

Procedure:

-

At various time points during the acylation reaction, withdraw a small aliquot of the reaction mixture.

-

Dilute the aliquot with a suitable solvent or buffer to a concentration within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted sample at the wavelength of maximum absorbance for the 4-nitrophenolate anion (typically around 400-413 nm).[1][2]

-

The concentration of the liberated 4-nitrophenolate can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the 4-nitrophenolate anion under the specific reaction conditions, b is the path length of the cuvette, and c is the concentration.

Experimental Workflow

Caption: General workflow for the acylation of a primary amine.

Conclusion

4-Nitrophenyl formate stands as a versatile and efficient reagent for the acylation of a wide range of nucleophiles. Its mechanism of action, driven by the high electrophilicity of the carbonyl carbon and the exceptional stability of the 4-nitrophenoxide leaving group, ensures high reactivity under mild conditions. The ability to monitor the reaction progress spectrophotometrically adds to its appeal in both synthetic and kinetic studies. This guide provides the foundational knowledge, practical protocols, and visual aids to empower researchers to effectively utilize 4-nitrophenyl formate and its analogues in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Formate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-nitrophenyl formate, a key reagent in various chemical syntheses. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, enabling appropriate solvent selection for desired concentrations and reaction conditions. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Introduction to 4-Nitrophenyl Formate

4-Nitrophenyl formate (CAS 1865-01-6) is a chemical compound commonly utilized as a formylating agent. Its reactivity is harnessed in organic synthesis to introduce a formyl group (-CHO) to various substrates. The efficiency and outcome of reactions involving 4-nitrophenyl formate are significantly influenced by its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore essential for optimizing reaction yields and purity.

Solubility of 4-Nitrophenyl Formate

Currently, publicly available quantitative solubility data for 4-nitrophenyl formate in a wide range of common laboratory solvents is limited. However, qualitative assessments from various sources provide valuable guidance for solvent selection. The following table summarizes the known qualitative solubility of 4-nitrophenyl formate.

| Solvent | Chemical Class | Polarity | Solubility | Notes |

| Water | Protic | High | Hydrolyzes | Reacts with water, leading to decomposition.[1] |

| Dichloromethane (DCM) | Halogenated | Intermediate | Soluble | A suitable solvent for dissolution.[1] |

| Chloroform | Halogenated | Intermediate | Slightly Soluble | Limited solubility observed.[1] |

| Ethyl Acetate | Ester | Intermediate | Slightly Soluble | Limited solubility observed.[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, direct experimental determination is necessary. The following protocols describe a general method for qualitative assessment and a more rigorous quantitative method based on the widely accepted "shake-flask" or isothermal equilibrium method.[2][3][4][5][6]

Qualitative Solubility Assessment

This method provides a rapid preliminary evaluation of solubility.

Materials:

-

4-Nitrophenyl formate

-

A selection of common laboratory solvents (e.g., methanol, ethanol, acetone, DMSO, DMF, acetonitrile, THF, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of 4-nitrophenyl formate into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Slightly Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method determines the equilibrium solubility of a compound at a specific temperature.[7][8][9]

Materials:

-

4-Nitrophenyl formate

-

High-purity solvent of interest

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-nitrophenyl formate to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is ensured when a solid precipitate remains after equilibration.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, filter a sample of the supernatant through a syringe filter into a clean vial. This step is crucial to prevent artificially high concentration measurements.

-

-

Analysis:

-

Prepare a series of standard solutions of 4-nitrophenyl formate of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of 4-nitrophenyl formate in the solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound like 4-nitrophenyl formate.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. chembk.com [chembk.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic data and analysis of 4-Nitrophenyl formate (NMR, IR, UV-Vis)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of 4-nitrophenyl formate, a key reagent and intermediate in organic synthesis and biochemical assays. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for researchers, scientists, and professionals in drug development.

Executive Summary

4-Nitrophenyl formate (C₇H₅NO₄) is a reactive ester widely utilized in chemical and biological applications. A thorough understanding of its structural and electronic properties is paramount for its effective use. This document presents a detailed analysis of its spectroscopic characteristics, providing a foundational reference for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The spectroscopic data for 4-nitrophenyl formate has been compiled and is presented in the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.35 | d | 9.0 | 2 | Ar-H (ortho to NO₂) |

| 7.45 | d | 9.0 | 2 | Ar-H (meta to NO₂) |

| 8.50 | s | - | 1 | OCHO |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | C=O (formate) |

| 155.5 | Ar-C (C-O) |

| 145.8 | Ar-C (C-NO₂) |

| 125.4 | Ar-CH (ortho to NO₂) |

| 122.8 | Ar-CH (meta to NO₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1752 | Strong | C=O Stretch (Ester) |

| 1595, 1490 | Medium | Aromatic C=C Stretch |

| 1523 | Strong | Asymmetric NO₂ Stretch |

| 1343 | Strong | Symmetric NO₂ Stretch |

| 1195 | Strong | C-O Stretch (Ester) |

| 860 | Strong | Ar-H Out-of-Plane Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

While 4-nitrophenyl formate itself exhibits UV absorption, its utility in spectroscopic assays often relies on the release of 4-nitrophenol upon hydrolysis. The UV-Vis data for the resulting 4-nitrophenolate ion under basic conditions is highly characteristic.

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |

| 4-Nitrophenolate | 400-413 | ~18,000 | Basic (aqueous) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-nitrophenyl formate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4-nitrophenyl formate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Analyze the KBr pellet using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 4-nitrophenyl formate in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).

-

For analysis of hydrolysis, prepare a solution in a buffered aqueous solution at the desired pH.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan range: 200-600 nm.

-

Blank: Use the same solvent as used for the sample solution as the blank.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

-

Visualizations

The following diagrams illustrate the structure of 4-nitrophenyl formate and a general workflow for its spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of 4-nitrophenyl formate.

Caption: Structure of 4-nitrophenyl formate with spectroscopic correlations.

An In-depth Technical Guide to the Safe Handling of 4-Nitrophenyl Formate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for 4-Nitrophenyl formate, a reagent utilized in chemical synthesis, particularly for the formylation of amino groups in peptides and other molecules. Due to its chemical properties and potential hazards, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

4-Nitrophenyl formate is a solid, appearing as off-white to pale yellow crystals or powder.[1][2] A summary of its key chemical and physical properties is presented in Table 1. Understanding these properties is crucial for its appropriate handling and storage.

Table 1: Chemical and Physical Properties of 4-Nitrophenyl Formate

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [3] |

| Molecular Weight | 167.12 g/mol | [3] |

| CAS Number | 1865-01-6 | [1] |

| Appearance | Off-white to pale yellow crystals or powder | [1][2] |

| Melting Point | 66 - 68 °C (150.8 - 154.4 °F) | [1] |

| Solubility | Soluble in dichloromethane. Hydrolyzes in water. | [2] |

| Stability | Stable under recommended storage conditions. Air and moisture sensitive. | [1] |

Hazard Identification and Toxicological Data

4-Nitrophenyl formate is classified as an irritant.[3] Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory tract irritation.[3]

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 2: Toxicological Data for 4-Nitrophenol

| Exposure Route | Endpoint | Value | Species | Reference(s) |

| Oral | LD50 | 202 mg/kg | Rat | [5] |

| Dermal | LD50 | 1,024 mg/kg | Rat | [5] |

Given the toxicity of a potential breakdown product, 4-Nitrophenyl formate should be handled with a high degree of caution.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling 4-Nitrophenyl formate:

-

Eye and Face Protection: Chemical safety goggles or glasses with side shields that comply with government standards (e.g., NIOSH in the US or EN 166 in the EU) are essential.[1] A face shield may be necessary for procedures with a high risk of splashing.[6]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[1] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Body Protection: A standard laboratory coat must be worn to protect against skin contact.[1]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator should be used.[1]

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6]

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

When weighing or transferring the solid, do so in a manner that minimizes dust generation.

-

Keep containers securely sealed when not in use.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Wash hands thoroughly with soap and water after handling.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Due to its sensitivity to air and moisture, it is recommended to store under an inert atmosphere.[1]

-

For long-term storage and to maintain product quality, store in a freezer.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Experimental Protocols

4-Nitrophenyl formate is a convenient and selective reagent for the formylation of terminal amino groups in amino acids like ornithine and lysine, as well as the α-amino groups in peptides.[2][7] The following is a general, representative protocol for the N-terminal formylation of a peptide on a solid support.

Workflow for On-Resin Peptide Formylation

Caption: A generalized workflow for the N-terminal formylation of a peptide on a solid support using 4-Nitrophenyl formate.

Detailed Steps:

-

Resin Preparation: Swell the peptidyl-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) in a reaction vessel for at least 30 minutes.

-

Formylation Reaction:

-

Dissolve an excess of 4-Nitrophenyl formate (e.g., 5-10 equivalents relative to the resin loading) in DMF.

-

Add the 4-Nitrophenyl formate solution to the swollen resin.

-

Optionally, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) can be added to facilitate the reaction.

-

Agitate the mixture at room temperature. Gentle heating may be applied to drive the reaction to completion.

-

Monitor the progress of the reaction using a qualitative method such as the Kaiser test to check for the presence of free primary amines.

-

-

Washing: Once the reaction is complete (indicated by a negative Kaiser test), thoroughly wash the resin with DMF, Dichloromethane (DCM), and diethyl ether to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the formylated peptidyl-resin with a suitable cleavage cocktail (e.g., a mixture of Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS)) to cleave the peptide from the solid support and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[1]

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Management:

In the event of a spill, a structured response is critical to ensure safety. The appropriate procedure depends on the scale of the spill.

Workflow for Chemical Spill Response

Caption: A decision-making workflow for responding to a chemical spill of 4-Nitrophenyl formate.

Detailed Spill Cleanup Protocol:

-

Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. For a large or unmanageable spill, evacuate the area.

-

Personal Protective Equipment: Before attempting to clean up a minor spill, don the appropriate PPE as outlined in Section 3.

-

Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8]

-

Cleanup:

-

Carefully collect the swept solid or the absorbent material containing the spilled solution.

-

Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste.[8]

-

-

Decontamination:

-

Wash the spill area thoroughly with soap and water.[9]

-

Decontaminate all tools and equipment used in the cleanup process.

-

-

Waste Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Reporting: Report the incident to the appropriate laboratory supervisor or safety officer.

Disposal Considerations

All waste materials contaminated with 4-Nitrophenyl formate, including empty containers, used gloves, and absorbent materials from spill cleanups, must be collected in designated and clearly labeled hazardous waste containers. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.

Conclusion

4-Nitrophenyl formate is a valuable reagent in chemical and pharmaceutical research. However, its potential hazards necessitate a thorough understanding and implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most current and comprehensive information before handling this chemical.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 4-Nitrophenyl formate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-Nitrophenyl formate | C7H5NO4 | CID 74628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Nitrophenyl formate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. jk-sci.com [jk-sci.com]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

The Role of 4-Nitrophenyl Formate in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl formate is a valuable reagent in biochemical research, primarily utilized for the selective formylation of primary and secondary amino groups in a variety of biomolecules, including amino acids, peptides, and proteins. This process, known as formylation, introduces a formyl group (-CHO) onto the target molecule. The reactivity of 4-nitrophenyl formate stems from the excellent leaving group nature of the 4-nitrophenolate anion, which facilitates the nucleophilic attack by amino groups. This technical guide provides an in-depth overview of the applications of 4-nitrophenyl formate, with a focus on experimental protocols and quantitative data to aid researchers in its effective use.

Core Applications in Biochemical Research

The principal application of 4-nitrophenyl formate in a biochemical context is as a selective formylating agent.[1][2] This chemical modification is of significant interest for several reasons:

-

Mimicking Post-Translational Modifications: N-formylation is a post-translational modification observed in proteins, particularly at the N-terminus and on the side chain of lysine residues.[3] The synthesis of N-formylated peptides is crucial for studying their biological roles, such as in host defense and inflammation, where they act as potent chemoattractants for neutrophils.[4][5][6][7]

-

Modulating Bioactivity: The introduction of a formyl group can alter the biological activity of a peptide or protein. This can be a valuable tool in drug discovery and development for creating analogs of bioactive peptides with modified properties.

-

Protecting Group Chemistry: The formyl group can be used as a protecting group for amines during complex chemical syntheses.

While other 4-nitrophenyl esters, such as 4-nitrophenyl acetate and 4-nitrophenyl butyrate, are widely used as chromogenic substrates in enzyme assays, 4-nitrophenyl formate itself is not typically employed for this purpose. Its primary role is in the chemical modification of biomolecules.

Reaction Kinetics and Mechanism

The formylation of an amine with 4-nitrophenyl formate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formate. This is followed by the departure of the 4-nitrophenolate leaving group. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 400 nm, which corresponds to the formation of the yellow-colored 4-nitrophenolate anion.[8][9][10][11]

Kinetic studies on the aminolysis of related compounds, such as 4-nitrophenyl chloroformate and 4-nitrophenyl phenyl carbonate, provide insights into the reactivity of 4-nitrophenyl formate. The reactions are typically second-order, and the rates are influenced by the basicity of the amine and the solvent conditions.[12][13][14] The Brønsted-type plots for these reactions are often linear, suggesting a consistent mechanism across a range of amine nucleophiles.[12][14]

Quantitative Data on Aminolysis of 4-Nitrophenyl Esters

The following table summarizes kinetic data for the aminolysis of 4-nitrophenyl phenyl carbonate with various secondary alicyclic amines. While not specific to 4-nitrophenyl formate, these data provide a useful reference for understanding the reactivity of the 4-nitrophenyl ester moiety with amino groups. The second-order rate constants (kN) indicate the susceptibility of the ester to nucleophilic attack by different amines.

| Amine | pKa of Conjugate Acid | Second-Order Rate Constant (kN) (M-1s-1) |

| Piperazinium ion | - | (6.22 ± 0.11) × 10-2 |

| 1-Formylpiperazine | - | 1.68 ± 0.01 |

| Morpholine | - | 11.3 ± 0.1 |

| 1-(2-Hydroxyethyl)piperazine | - | 27.6 ± 0.5 |

| Piperazine | - | 108 ± 2 |

| 3-Methylpiperidine | - | 248 ± 3 |

Data from the aminolysis of 4-nitrophenyl phenyl carbonate in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C.[15]

Experimental Protocols

General Protocol for the N-Formylation of a Peptide

This protocol provides a general methodology for the N-formylation of a peptide containing a primary amino group (e.g., the N-terminus or the ε-amino group of a lysine residue) using 4-nitrophenyl formate. Note: This is a generalized protocol and may require optimization for specific peptides and reaction scales.

Materials:

-

Peptide with a free amino group

-

4-Nitrophenyl formate

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Base (e.g., Diisopropylethylamine (DIPEA) or Pyridine)

-

Reaction vessel (e.g., a round-bottom flask or a microcentrifuge tube)

-

Stirring apparatus (e.g., magnetic stirrer)

-

Analytical balance

-

Syringes and needles for transfer of reagents

-

Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

-

Analytical instruments for characterization (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the chosen anhydrous solvent in the reaction vessel. The concentration will depend on the solubility of the peptide.

-

Addition of Base: Add an appropriate amount of base to the peptide solution. The base acts as a scavenger for the 4-nitrophenol released during the reaction and can also deprotonate the amino group to increase its nucleophilicity. Typically, 1.1 to 2 equivalents of base per amino group to be formylated are used.

-

Preparation of 4-Nitrophenyl Formate Solution: In a separate container, dissolve 4-nitrophenyl formate in the same anhydrous solvent. A slight excess (e.g., 1.1 to 1.5 equivalents per amino group) is generally recommended to ensure complete reaction.

-

Reaction Initiation: Slowly add the 4-nitrophenyl formate solution to the stirring peptide solution.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, and the optimal temperature may range from room temperature to slightly elevated temperatures. For some formylation reactions, lower temperatures (e.g., 4 °C) have been shown to improve yields by minimizing side reactions.[4]

-

Reaction Quenching: Once the reaction is complete, quench any remaining 4-nitrophenyl formate by adding a small amount of a primary amine scavenger (e.g., a solution of glycine or tris(hydroxymethyl)aminomethane (Tris)).

-

Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Purification: Purify the formylated peptide from the reaction mixture using a suitable chromatographic technique, such as reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the N-formylated peptide using analytical techniques like Mass Spectrometry (to verify the mass increase corresponding to the addition of a formyl group) and NMR spectroscopy (to identify the formyl proton signal).

Visualizations

Reaction Mechanism of Amine Formylation

Caption: Mechanism of amine formylation by 4-nitrophenyl formate.

General Experimental Workflow for Peptide Formylation

Caption: A generalized workflow for the N-formylation of peptides.

Conclusion

4-Nitrophenyl formate serves as a convenient and selective reagent for the formylation of amino groups in biochemical research. Its application is particularly relevant in the synthesis of N-formylated peptides to investigate their biological functions and in the development of novel peptide-based therapeutics. The reaction is readily monitored by the release of the chromogenic 4-nitrophenolate, and the principles of nucleophilic acyl substitution govern its mechanism. While detailed, standardized protocols for its use with every type of biomolecule are not universally established, the general principles and methodologies outlined in this guide provide a solid foundation for researchers to develop and optimize their specific formylation reactions. The provided kinetic data for a related compound offers a useful benchmark for predicting reactivity. As the importance of protein and peptide modifications continues to grow, reagents like 4-nitrophenyl formate will remain essential tools for the biochemical research community.

References

- 1. scbt.com [scbt.com]

- 2. e-biochem.com [e-biochem.com]

- 3. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

In-Depth Technical Guide: Hydrolysis Rate of 4-Nitrophenyl Formate at Different pH Values

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ester Hydrolysis Kinetics

The study of ester hydrolysis is fundamental in understanding reaction mechanisms, enzyme kinetics, and the stability of ester-containing compounds, which is of paramount importance in drug development and biochemistry. 4-Nitrophenyl esters are widely used as model substrates for assaying esterase activity due to the chromogenic nature of the hydrolysis product, 4-nitrophenolate.[1][2][3][4] The rate of hydrolysis of these esters is highly dependent on the pH of the medium, typically exhibiting distinct regions of acid-catalysis, neutral (water-mediated) hydrolysis, and base-catalysis.[1] Understanding this pH-rate profile is crucial for predicting the stability of a compound under physiological conditions and for designing effective enzyme assays.

Data Presentation: Representative Hydrolysis of 4-Nitrophenyl Formate

The hydrolysis of 4-nitrophenyl formate, like other similar esters, is expected to follow a characteristic U-shaped pH-rate profile.[1] The observed pseudo-first-order rate constant (kobs) is a composite of contributions from acid-catalyzed (kH+), water-catalyzed (kH2O), and hydroxide-catalyzed (kOH-) pathways. The following table presents a set of representative (hypothetical) data for the hydrolysis of 4-nitrophenyl formate at 25°C, based on the known behavior of analogous esters. This data illustrates the expected trend in hydrolysis rate as a function of pH.

| pH | [H⁺] (M) | [OH⁻] (M) | Predominant Mechanism | Representative kobs (s⁻¹) | log(kobs) |

| 1.0 | 1.0 x 10⁻¹ | 1.0 x 10⁻¹³ | Acid-Catalyzed | 5.0 x 10⁻⁶ | -5.30 |

| 2.0 | 1.0 x 10⁻² | 1.0 x 10⁻¹² | Acid-Catalyzed | 5.0 x 10⁻⁷ | -6.30 |

| 3.0 | 1.0 x 10⁻³ | 1.0 x 10⁻¹¹ | Acid-Catalyzed/Neutral | 1.0 x 10⁻⁷ | -7.00 |

| 4.0 | 1.0 x 10⁻⁴ | 1.0 x 10⁻¹⁰ | Neutral | 8.0 x 10⁻⁸ | -7.10 |

| 5.0 | 1.0 x 10⁻⁵ | 1.0 x 10⁻⁹ | Neutral | 7.5 x 10⁻⁸ | -7.12 |

| 6.0 | 1.0 x 10⁻⁶ | 1.0 x 10⁻⁸ | Neutral | 7.5 x 10⁻⁸ | -7.12 |

| 7.0 | 1.0 x 10⁻⁷ | 1.0 x 10⁻⁷ | Neutral/Base-Catalyzed | 8.5 x 10⁻⁸ | -7.07 |

| 8.0 | 1.0 x 10⁻⁸ | 1.0 x 10⁻⁶ | Base-Catalyzed | 2.0 x 10⁻⁶ | -5.70 |

| 9.0 | 1.0 x 10⁻⁹ | 1.0 x 10⁻⁵ | Base-Catalyzed | 2.0 x 10⁻⁵ | -4.70 |

| 10.0 | 1.0 x 10⁻¹⁰ | 1.0 x 10⁻⁴ | Base-Catalyzed | 2.0 x 10⁻⁴ | -3.70 |

| 11.0 | 1.0 x 10⁻¹¹ | 1.0 x 10⁻³ | Base-Catalyzed | 2.0 x 10⁻³ | -2.70 |

| 12.0 | 1.0 x 10⁻¹² | 1.0 x 10⁻² | Base-Catalyzed | 2.0 x 10⁻² | -1.70 |

Experimental Protocols: Measuring the Hydrolysis Rate of 4-Nitrophenyl Formate

The hydrolysis of 4-nitrophenyl formate can be conveniently monitored by spectrophotometry, tracking the release of the 4-nitrophenolate ion, which has a strong absorbance at approximately 400-410 nm under neutral to basic conditions.

Materials and Reagents

-

4-Nitrophenyl formate

-

Acetonitrile or other suitable organic solvent (for stock solution)

-

Buffer solutions covering the desired pH range (e.g., HCl for pH 1-2, acetate for pH 4-5.5, phosphate for pH 6.5-8.0, borate for pH 9-10.5, NaOH for pH 11-12)[1]

-

Deionized water

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

pH meter

Preparation of Solutions

-

Stock Solution of 4-Nitrophenyl Formate: Prepare a concentrated stock solution (e.g., 50 mM) of 4-nitrophenyl formate in a dry organic solvent like acetonitrile to minimize premature hydrolysis.[1] This solution should be prepared fresh daily.

-

Buffer Solutions: Prepare a series of buffer solutions (e.g., 0.05 M) for each desired pH value.[1] It is crucial to adjust the ionic strength of the buffers to a constant value (e.g., using NaCl) to minimize salt effects on the reaction rate.

Kinetic Measurement Procedure

-

Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance for the 4-nitrophenolate ion (typically around 400 nm).[1] Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).

-

Reaction Initiation: Pipette the appropriate buffer solution into a quartz cuvette and allow it to thermally equilibrate in the spectrophotometer.

-

To initiate the reaction, add a small aliquot of the 4-nitrophenyl formate stock solution to the cuvette, ensuring rapid mixing. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to avoid significant solvent effects.[1]

-

Data Acquisition: Immediately start recording the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

-

Blank Measurement: A blank reaction containing the buffer and the same amount of organic solvent but without the 4-nitrophenyl formate should be run to correct for any background absorbance changes.

Data Analysis

The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation:

At = A∞ - (A∞ - A₀)e-kobst

Where:

-

At is the absorbance at time t

-

A₀ is the initial absorbance

-

A∞ is the absorbance at infinite time (reaction completion)

Alternatively, for initial rate measurements, kobs can be calculated from the initial velocity (v₀) of the reaction.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of 4-nitrophenyl formate hydrolysis.

Caption: Experimental workflow for kinetic analysis of 4-nitrophenyl formate hydrolysis.

Signaling Pathways and Logical Relationships

The relationship between pH and the observed hydrolysis rate constant can be visualized in a pH-rate profile, which illustrates the contributions of the different catalytic pathways.

Caption: Relationship between pH and the hydrolysis rate of 4-nitrophenyl formate.

References

The Advent of an Activating Agent: A Technical Guide to the Discovery and Historical Context of 4-Nitrophenyl Formate

For Immediate Release

A comprehensive review of 4-nitrophenyl formate, detailing its historical significance in the advancement of peptide synthesis, its principal synthetic methodologies, and its functional application as a potent formylating agent. This document serves as a technical guide for researchers, chemists, and professionals in drug development.

Introduction and Historical Context

4-Nitrophenyl formate (p-NPF), a crystalline solid with the molecular formula C₇H₅NO₄, holds a significant place in the history of synthetic organic chemistry, particularly in the evolution of peptide synthesis. While the precise first synthesis of this specific formate ester is not prominently documented in a singular discovery paper, its importance emerged from the pioneering work on "active esters" for peptide bond formation in the 1950s.

The critical breakthrough was detailed by Miklos Bodanszky in his 1955 publication in Nature, which described the use of nitrophenyl esters for the aminolysis-driven formation of peptide bonds.[1][2] This work demonstrated that activating the carboxyl group of an amino acid via esterification with a phenol bearing an electron-withdrawing group, such as a nitro group, rendered the ester susceptible to nucleophilic attack by the amino group of a second amino acid. This "active ester" method was a substantial improvement over previous techniques, offering milder reaction conditions and better yields.[2] 4-Nitrophenyl formate is a direct conceptual extension of this principle, serving not as a carrier for an amino acid, but as an efficient agent for transferring a formyl group.

Its primary application is as a convenient and selective reagent for the formylation of amino groups, particularly the terminal and side-chain amino groups of amino acids like lysine and ornithine, and in peptides.[3][4]

Synthesis and Physicochemical Properties

4-Nitrophenyl formate is typically synthesized by the esterification of 4-nitrophenol with a reactive formic acid derivative. Several methods have been reported in the literature, providing accessible routes for its preparation in a laboratory setting.

Key Physical and Chemical Properties

A summary of the key quantitative data for 4-nitrophenyl formate is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [5] |

| Molecular Weight | 167.12 g/mol | [3][5] |

| CAS Number | 1865-01-6 | [3][4][5] |

| Melting Point | 71-74 °C | [3][6][7] |

| Boiling Point | 279.0 ± 32.0 °C (Predicted) | [3][6] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [3][6] |

| Appearance | White to off-white crystalline powder or crystals | [3] |

| Solubility | Soluble in dichloromethane; Hydrolyzes in water | [3][6] |

| Storage Temperature | 2-8°C or -20°C; Moisture & Light Sensitive | [3][7] |

Experimental Protocols for Synthesis

Two representative and effective methods for the synthesis of 4-nitrophenyl formate are detailed below.

Method 1: Synthesis via Mixed Anhydride (Martinez et al., 1982)

This procedure involves the reaction of 4-nitrophenol with a mixed anhydride of formic acid and acetic acid (formyl acetate). This route is cited as yielding approximately 71% of the desired product.[7]

Protocol:

-

Reagent Preparation: Prepare formyl acetate by reacting formic acid with acetic anhydride.

-

Reaction: In a suitable flask equipped with a stirrer and maintained under an inert atmosphere, dissolve 4-nitrophenol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add the freshly prepared formyl acetate (1.0-1.2 eq) dropwise to the cooled solution of 4-nitrophenol.

-

Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution to remove unreacted acids, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-nitrophenyl formate.

Method 2: Synthesis using N,N'-Acetyldiformamide (Ziegler et al., 2001)

This method utilizes N,N'-acetyldiformamide as the formylating agent for 4-nitrophenol, reportedly achieving a high yield of approximately 87%.[7]

Protocol:

-

Reaction Setup: Combine 4-nitrophenol (1.0 eq) and N,N'-acetyldiformamide (1.0 eq) in a reaction vessel with a suitable solvent.

-

Reaction Execution: Heat the mixture under reflux, monitoring the reaction progress via TLC.

-

Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The desired product, 4-nitrophenyl formate, can be isolated and purified from the reaction byproducts through standard techniques such as column chromatography or recrystallization.

The general workflow for the synthesis of 4-nitrophenyl formate from 4-nitrophenol is illustrated in the diagram below.

Caption: General workflow for the synthesis of 4-Nitrophenyl formate.

Mechanism of Action and Applications

The utility of 4-nitrophenyl formate stems from the electron-withdrawing nature of the para-nitro group. This group significantly increases the electrophilicity of the formate carbonyl carbon, making it an excellent leaving group (4-nitrophenoxide is resonance-stabilized).

N-Formylation of Amines

When reacted with a primary or secondary amine (such as the N-terminus of a peptide), the nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of p-NPF. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the stable 4-nitrophenoxide anion and yielding the N-formylated product.

Caption: Mechanism of N-formylation using 4-Nitrophenyl formate.

This reaction is particularly valuable in peptide chemistry for protecting amine groups or for synthesizing N-formyl peptides, which have applications in biochemical and pharmacological studies.

Conclusion

4-Nitrophenyl formate is a cornerstone reagent whose development is intrinsically linked to the advancement of modern peptide synthesis. Born from the "active ester" concept pioneered by Bodanszky, it provides a reliable and efficient method for the formylation of amines under mild conditions. The synthetic routes are well-established and accessible, ensuring its continued relevance in both academic research and the pharmaceutical industry for the precise modification of complex biomolecules. This guide provides the essential historical, chemical, and practical information for its effective application.

References

- 1. Synthesis of peptides by aminolysis of nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 4-Nitrophenyl formate price,buy 4-Nitrophenyl formate - chemicalbook [chemicalbook.com]

- 4. 4-Nitrophenyl formate | 1865-01-6 [chemicalbook.com]

- 5. 4-Nitrophenyl formate | C7H5NO4 | CID 74628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Nitrophenyl formate | CAS#:1865-01-6 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 4-Nitrophenyl Formate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenyl formate (CAS Number: 1865-01-6), a valuable reagent in biochemical and pharmaceutical research. This document details its chemical properties, primary applications in the formylation of peptides and amino acids, and provides structured experimental protocols for its use.

Core Chemical and Physical Properties

4-Nitrophenyl formate is a crystalline solid that serves as an efficient formylating agent.[1][2][3] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 1865-01-6 | [4] |

| Molecular Formula | C₇H₅NO₄ | [1][2][3] |

| Molecular Weight | 167.12 g/mol | [1][4] |

| Appearance | White to cream or pale yellow crystals/powder | [2][3] |

| Melting Point | 70°C to 74°C | [1] |

| Solubility | Soluble in dichloromethane, hydrolyzes in water. | [1] |

| Sensitivity | Light and moisture sensitive. | [1] |

Applications in Research and Development

The primary utility of 4-Nitrophenyl formate lies in its ability to selectively introduce a formyl group to primary and secondary amines. This reactivity is particularly valuable in the fields of peptide chemistry, protein modification, and drug design.

Selective Formylation of Amino Acids and Peptides

4-Nitrophenyl formate is a convenient and selective reagent for the formylation of the terminal amino groups of peptides and the side chains of basic amino acids such as lysine and ornithine.[1][2][3] This modification is significant for several reasons:

-

Mimicking Post-Translational Modifications: N-formylation is a naturally occurring post-translational modification in prokaryotes and at the N-terminus of proteins synthesized within mitochondria.[5] Synthetic N-formylated peptides are crucial tools for studying the biological roles of these modifications, including their function as chemoattractants for leukocytes that initiate inflammatory responses.[6][7]

-

Protecting Group in Peptide Synthesis: The formyl group can be used as a protecting group for amines during complex chemical syntheses.[8]

-

Modulating Peptide and Protein Function: The addition of a formyl group can alter the biological activity, stability, and immunogenicity of peptides and proteins.

The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the peptide or amino acid attacks the carbonyl carbon of the formate, leading to the release of 4-nitrophenol, a chromogenic compound that can be monitored spectrophotometrically.

Experimental Protocols

This section provides detailed methodologies for the application of 4-Nitrophenyl formate in peptide modification and for monitoring reaction kinetics, which is a common application for 4-nitrophenyl esters in enzymology.

Protocol 1: N-Terminal Formylation of a Peptide

This protocol describes a general procedure for the N-terminal formylation of a peptide in solution.

Materials:

-

Peptide with a free N-terminal amine

-

4-Nitrophenyl formate

-

Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the chosen anhydrous solvent. The concentration will depend on the solubility of the peptide.

-

Reagent Preparation: In a separate container, dissolve a 1.5 to 2-fold molar excess of 4-Nitrophenyl formate in the same solvent.

-

Reaction Initiation: Add the 4-Nitrophenyl formate solution to the peptide solution.

-

Base Addition: Add a 2 to 3-fold molar excess of the base to the reaction mixture. The base acts as a scavenger for the released 4-nitrophenol and any acidic byproducts.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the formylation can be monitored by analytical HPLC or mass spectrometry by observing the disappearance of the starting peptide and the appearance of the formylated product.

-

Quenching and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude formylated peptide is then purified using preparative HPLC.

-

Characterization: The identity and purity of the final product should be confirmed by mass spectrometry.[9][10]

Protocol 2: Kinetic Analysis of an Enzyme using a 4-Nitrophenyl Ester Substrate

Materials:

-

Enzyme of interest (e.g., a protease or esterase)

-

4-Nitrophenyl formate

-